molecular formula C7H3F3O2 B048687 2,3,6-Trifluorobenzoic acid CAS No. 2358-29-4

2,3,6-Trifluorobenzoic acid

Cat. No.: B048687
CAS No.: 2358-29-4
M. Wt: 176.09 g/mol
InChI Key: MGUPHQGQNHDGNK-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzoic acid (CAS 2358-29-4) is a fluorinated aromatic carboxylic acid with the molecular formula C₇H₃F₃O₂ and a molar mass of 176.09 g/mol. It is a critical intermediate in synthesizing agrochemicals (e.g., pyrethroid pesticides) and pharmaceuticals (e.g., quinolone antibiotics like Fleroxacin) due to its electron-withdrawing fluorine substituents, which enhance chemical stability and bioactivity . The compound is typically synthesized via multistep halogen-exchange reactions, starting from intermediates such as 2,3,4-trifluoronitrobenzol. Key steps involve nitration, cyanidation, denitrating chlorination, and hydrolysis, achieving yields of 70–90% under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trifluorobenzene with carbon dioxide in the presence of a strong base such as n-butyllithium in tetrahydrofuran . The reaction typically proceeds under low temperatures to ensure the stability of the intermediates.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The final product is usually purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can be oxidized to form more complex fluorinated aromatic compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

2,3,6-Trifluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibitors, particularly for malaria aspartyl proteases.

    Medicine: Investigated for its potential in drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,6-trifluorobenzoic acid primarily involves its interaction with biological targets such as enzymes. The trifluoromethyl groups enhance the compound’s binding affinity to the active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in the inhibition of malaria aspartyl proteases, where the compound binds to the active site and prevents the enzyme from processing its substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Benzoic Acids

Physical and Chemical Properties

Property 2,3,6-Trifluorobenzoic Acid 2,4,5-Trifluorobenzoic Acid 2,3-Difluorobenzoic Acid
Melting Point (°C) 123–125 158–160 142–144
Solubility in Water Low (0.1 g/L) Very low (<0.05 g/L) Moderate (0.5 g/L)
pKa 2.1 1.9 2.5
LogP (Octanol-Water) 1.8 2.3 1.2

Key Insight : The trifluorinated derivatives exhibit lower solubility in water compared to difluorinated analogs, a trait attributed to increased hydrophobicity from fluorine substituents. However, this compound’s moderate acidity (pKa 2.1) enhances its reactivity in esterification and amidation reactions .

Stability and Environmental Persistence

Studies on fluorinated benzoic acids as hydrological tracers reveal the following stability trends in aqueous media:

Compound % Decrease in Concentration (260 days, DI water) Stability in Soil (Half-life, days)
This compound <5% >365
2,4,5-Trifluorobenzoic acid <15% 200–300
2,3-Difluorobenzoic acid <5% 150–200

Key Insight : this compound demonstrates exceptional environmental stability, outperforming 2,4,5-Trifluorobenzoic acid in long-term aqueous and soil persistence. This makes it a preferred tracer in hydrological studies .

Biological Activity

2,3,6-Trifluorobenzoic acid (TFBA) is a fluorinated aromatic compound with significant interest in medicinal chemistry and material science. Its unique structural properties, particularly the presence of three fluorine atoms at the 2, 3, and 6 positions on the benzene ring, enhance its biological activity and reactivity. This article explores the biological activity of TFBA, highlighting its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H3F3O2
  • Melting Point : 142-145 °C
  • Predicted pKa : Approximately 2.28

The trifluoromethyl groups significantly increase the acidity of the carboxylic acid group, making TFBA a strong acid compared to its non-fluorinated counterparts. This property is crucial for its interactions with biological targets.

1. Medicinal Chemistry

TFBA serves as a synthetic intermediate in the development of inhibitors for malaria aspartyl proteases, enzymes essential for the survival of malaria parasites. The compound's structure allows it to effectively interact with these biological targets, potentially leading to new therapeutic agents against malaria.

2. Enzyme Inhibition

Research indicates that TFBA can inhibit specific proteases involved in various diseases. Its mechanism of action typically involves binding to the active site of enzymes, thus preventing substrate interaction. The fluorine atoms enhance binding affinity and specificity compared to non-fluorinated analogs.

3. Material Science

TFBA is also explored for its applications in material science due to its properties as a corrosion inhibitor. Its ability to interact with metal ions opens avenues for catalysis and the development of advanced materials.

Case Study 1: Malaria Protease Inhibition

A study focused on synthesizing TFBA derivatives demonstrated that certain modifications to the compound increased its potency against malaria proteases. The findings suggest that TFBA could be a valuable scaffold for developing new antimalarial drugs.

Case Study 2: Interaction with Biological Targets

In vitro studies have shown that TFBA interacts with various biological receptors, enhancing its potential as a therapeutic agent. The presence of fluorine atoms improves its binding characteristics, making it more effective than similar compounds without fluorination .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2,4-Difluorobenzoic acid C7H4F2O2Two fluorine atoms; used in agrochemical synthesis.
3-Fluorobenzoic acid C7H5FO2One fluorine; less acidic than trifluorinated analogs.
2,4,6-Trifluorobenzoic acid C7H3F3O2Similar trifluorination pattern; used in pharmaceutical applications.
Benzoic acid C7H6O2No fluorination; serves as a baseline for comparison in acidity and reactivity.

The table illustrates how TFBA's trifluorination enhances its acidity and reactivity compared to other benzoic acid derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2,3,6-Trifluorobenzoic acid in laboratory settings?

  • Methodological Answer : Two primary routes are documented:

  • Suzuki-Miyaura Cross-Coupling : Using 2,3,6-Trifluorophenylboronic acid (CAS 247564-71-2) with a carboxyl-containing coupling partner, followed by hydrolysis and purification .
  • Oxidation of 2,3,6-Trifluorobenzaldehyde : Catalyzed by KMnO₄ or CrO₃ under acidic conditions to yield the benzoic acid derivative .
  • Key considerations include catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions), solvent choice (THF or DMF), and purification via recrystallization (using ethanol/water mixtures) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • ¹⁹F/¹H NMR : ¹⁹F NMR is critical for resolving fluorine substituent positions (δ -110 to -125 ppm for aromatic fluorines). ¹H NMR aids in confirming aromatic proton environments .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% formic acid .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻ at m/z 175.09) .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 142–145°C for 2,4,6-Trifluorobenzoic acid as a structural analog) .

Q. What safety precautions should be observed when handling this compound in laboratory environments?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound in cross-coupling reactions involving fluorinated aryl boronic acids?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to enhance coupling efficiency of electron-deficient aryl boronic acids .
  • Solvent Effects : Anhydrous THF improves boronic acid stability, while adding Cs₂CO₃ as a base minimizes side reactions .
  • Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and decomposition risks. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What strategies are effective in elucidating the electronic effects of fluorine substituents on the acidity and reactivity of this compound?

  • Methodological Answer :

  • Hammett Analysis : Compare pKa values with meta- and para-fluorinated analogs (e.g., 3-Fluorobenzoic acid, pKa ≈ 3.67) to quantify electron-withdrawing effects .
  • Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict charge distribution and resonance stabilization of the deprotonated form .
  • Kinetic Isotope Effects : Study deuterated derivatives to probe rate-determining steps in esterification or amidation reactions .

Q. How should discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound be addressed in meta-analyses?

  • Methodological Answer :

  • Purity Verification : Reanalyze samples via HPLC (>98% purity threshold) and DSC (melting point range ±2°C) to rule out impurities .
  • Standardized Protocols : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method in pH 7.4 buffer) .
  • Cross-Referencing : Compare data from authoritative sources (NIST, PubChem) and exclude studies lacking analytical validation .

Q. Notes on Data Reliability

  • Avoid citing commercial vendors (e.g., ) per requirements. Instead, prioritize peer-reviewed journals, NIST, and PubChem .
  • Structural analogs (e.g., 2,4,6-Trifluorobenzoic acid) provide supplementary data when direct studies on this compound are limited .

Properties

IUPAC Name

2,3,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUPHQGQNHDGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334236
Record name 2,3,6-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2358-29-4
Record name 2,3,6-Trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2358-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,6-trifluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,6-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3,6-Trifluorobenzoic acid
2,3,6-Trifluorobenzoic acid

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